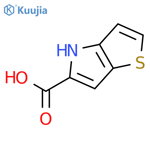

Regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

,

Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk,

2003,

52(2),

451-456

![Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate structure](https://it.kuujia.com/scimg/cas/82782-85-2x500.png)